4-methyl-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide
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Overview
Description
4-methyl-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide is a synthetic organic compound known for its unique chemical structure and properties. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide typically involves the reaction of 4-methylbenzoic acid with 2,2,2-trichloroethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-methyl-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methyl-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(2,2,2-trichloro-1-(2-trifluoromethyl-phenylamino)-ethyl)-benzamide
- 4-methyl-N-(2,2,2-trichloro-1-(2,6-dibromo-4-methoxyanilino)-ethyl)-benzamide
- 4-methyl-N-(2,2,2-trichloro-1-(4-ethoxyanilino)-ethyl)-benzamide
Uniqueness
4-methyl-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses .
Properties
Molecular Formula |
C18H19Cl3N2O |
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Molecular Weight |
385.7 g/mol |
IUPAC Name |
4-methyl-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide |
InChI |
InChI=1S/C18H19Cl3N2O/c1-11-5-8-14(9-6-11)16(24)23-17(18(19,20)21)22-15-10-12(2)4-7-13(15)3/h4-10,17,22H,1-3H3,(H,23,24) |
InChI Key |
QDJMLAGRWHTMNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=C(C=CC(=C2)C)C |
Origin of Product |
United States |
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